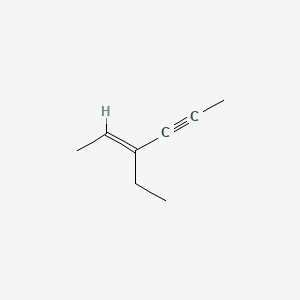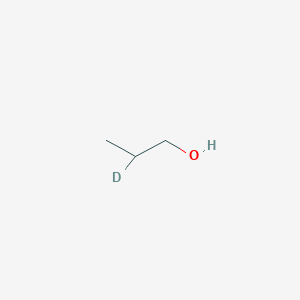
1-Propan-2-D-ol(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-D-ol(9ci), also known as propyl-2-d-alcohol, is a deuterated form of isopropanol. It is a secondary alcohol where the hydrogen atom in the hydroxyl group is replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to its non-deuterated counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propan-2-D-ol(9ci) can be synthesized through the deuteration of isopropanol. This process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D₂O) as the deuterium source. The reaction is usually catalyzed by a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Industrial Production Methods: Industrial production of 1-Propan-2-D-ol(9ci) follows similar principles but on a larger scale. The process involves the continuous flow of isopropanol and deuterium oxide through a reactor containing a suitable catalyst. The reaction conditions are optimized to ensure maximum deuterium incorporation while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propan-2-D-ol(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetone using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are often used in substitution reactions.
Major Products:
Oxidation: Acetone
Reduction: Propane
Substitution: Various alkyl halides depending on the substituent used
Applications De Recherche Scientifique
1-Propan-2-D-ol(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and isotope labeling studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving alcohol dehydrogenase.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for NMR spectroscopy.
Mécanisme D'action
The mechanism of action of 1-Propan-2-D-ol(9ci) involves its interaction with various molecular targets and pathways. In metabolic studies, it is oxidized by alcohol dehydrogenase to form acetone, which can then be further metabolized. The presence of deuterium alters the rate of these reactions due to the kinetic isotope effect, providing valuable insights into enzyme kinetics and metabolic pathways.
Comparaison Avec Des Composés Similaires
1-Propan-2-D-ol(9ci) can be compared with other deuterated alcohols such as:
2-Propanol-OD: Another deuterated form of isopropanol where the deuterium is in the hydroxyl group.
1-Propan-1,1-d2-ol: A deuterated form of 1-propanol with two deuterium atoms.
Methanol-d4: A fully deuterated form of methanol.
Uniqueness: 1-Propan-2-D-ol(9ci) is unique due to its specific deuterium placement, which provides distinct spectroscopic properties and kinetic isotope effects. This makes it particularly useful in studies requiring precise isotope labeling and tracing.
Propriétés
Formule moléculaire |
C3H8O |
|---|---|
Poids moléculaire |
61.10 g/mol |
Nom IUPAC |
2-deuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D |
Clé InChI |
BDERNNFJNOPAEC-VMNATFBRSA-N |
SMILES isomérique |
[2H]C(C)CO |
SMILES canonique |
CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
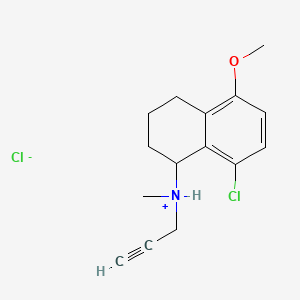

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
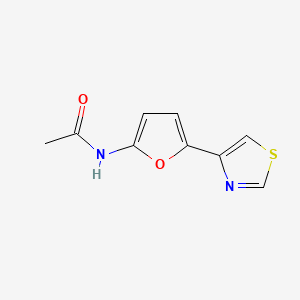
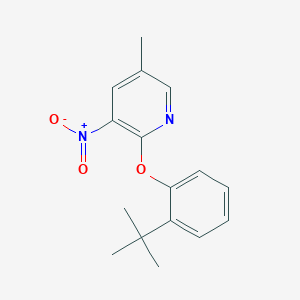
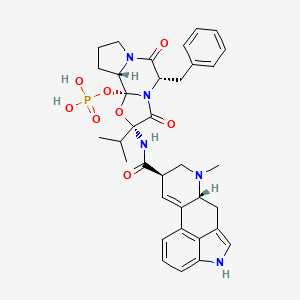

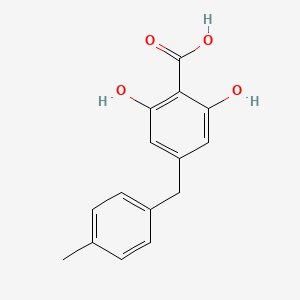
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
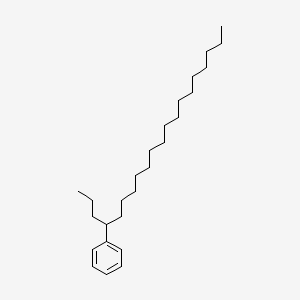
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
